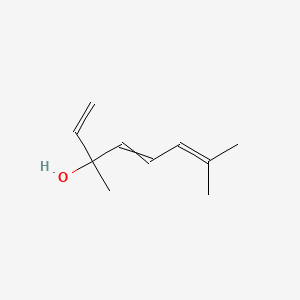
1,4,6-Octatrien-3-ol, 3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Octatrien-3-ol, 3,7-dimethyl-, also known as Hotrienol, is an organic compound with the molecular formula C10H16O. It is a type of alcohol and is characterized by its three double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6-Octatrien-3-ol, 3,7-dimethyl- can be synthesized through various organic synthesis routes. One common method involves the dehydration of 1,6-Octadien-3-ol, 3,7-dimethyl-. This process typically requires specific reaction conditions, including the use of dehydrating agents and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact details of these methods can vary depending on the manufacturer and the intended use of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Octatrien-3-ol, 3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the double bonds to single bonds, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or ketones, while reduction can yield saturated alcohols .
Scientific Research Applications
1,4,6-Octatrien-3-ol, 3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as an antimicrobial or anti-inflammatory agent.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability
Mechanism of Action
The mechanism of action of 1,4,6-Octatrien-3-ol, 3,7-dimethyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,5,7-Octatrien-3-ol, 3,7-dimethyl-
- 2,6-Dimethyl-1,3,7-octatrien-6-ol
- 3,7-Dimethyl-1,5,7-octatriene-3-ol
Uniqueness
1,4,6-Octatrien-3-ol, 3,7-dimethyl- is unique due to its specific structure, which includes three double bonds and a hydroxyl group. This structure gives it distinct chemical and physical properties, such as its aroma and reactivity. Compared to similar compounds, it may have different reactivity patterns and applications .
Properties
CAS No. |
84012-63-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,7-dimethylocta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-8,11H,1H2,2-4H3 |
InChI Key |
RARYKHDLXILLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(C)(C=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















